molecular formula C26H25N9 B5139220 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline

Cat. No. B5139220
M. Wt: 463.5 g/mol
InChI Key: PDGPVPNCIQNQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline, also known as DABCO-TZV, is a compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline is not fully understood. However, it has been suggested that the compound may act as a ROS scavenger, thereby protecting cells from oxidative stress. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline may generate singlet oxygen upon irradiation, which can induce cell death in cancer cells during PDT.
Biochemical and Physiological Effects:
4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been shown to have low toxicity in vitro and in vivo. It has been reported to exhibit good biocompatibility and cell permeability, making it a promising tool for biological imaging and sensing. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been shown to induce apoptosis in cancer cells during PDT.

Advantages and Limitations for Lab Experiments

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has several advantages for lab experiments. It exhibits excellent fluorescent properties, making it a useful tool for fluorescence imaging. It is also easy to synthesize and has good stability. However, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has some limitations, including its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline, such as in the development of new sensors for detecting ROS. Additionally, the potential of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline as a photosensitizer for PDT needs to be further explored.
Conclusion:
In conclusion, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline is a tetrazole-based compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit excellent fluorescent properties, making it a useful tool for fluorescence imaging. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been used as a probe for detecting ROS in cells, as a photosensitizer for PDT, and as a catalyst for various organic reactions. While 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the full potential of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline in scientific research.

Synthesis Methods

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. Among these methods, the Huisgen 1,3-dipolar cycloaddition reaction is the most commonly used method for the synthesis of 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline. This method involves the reaction of an azide and an alkyne to form a triazole ring.

Scientific Research Applications

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit excellent fluorescent properties, making it a useful tool for fluorescence imaging. It has also been used as a probe for detecting reactive oxygen species (ROS) in cells. Additionally, 4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline has been used as a photosensitizer for photodynamic therapy (PDT) and as a catalyst for various organic reactions.

properties

IUPAC Name

4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N9/c1-3-33(4-2)21-17-15-20(16-18-21)19-24(25-27-29-31-34(25)22-11-7-5-8-12-22)26-28-30-32-35(26)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGPVPNCIQNQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline

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